4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that features a thiazole ring, an isoquinoline moiety, and a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the construction of the isoquinoline moiety, and finally the formation of the thieno[3,2-d]pyrimidine core. Each step requires specific reagents and conditions, such as the use of sulfur and nitrogen sources for the thiazole ring, and various condensation reactions for the isoquinoline and thieno[3,2-d]pyrimidine structures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives .
Scientific Research Applications
4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals[][6].
Mechanism of Action
The mechanism of action of 4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its combination of a thiazole ring, isoquinoline moiety, and thieno[3,2-d]pyrimidine core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H15N7OS2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H15N7OS2/c1-10-2-3-12-11(4-5-22-18(12)27-20-23-6-7-29-20)14(10)26-19(28)13-8-30-16-15(13)24-9-25-17(16)21/h2-9H,1H3,(H,26,28)(H2,21,24,25)(H,22,23,27) |
InChI Key |
LVFVAHFJXVTLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=NC=CS3)NC(=O)C4=CSC5=C4N=CN=C5N |
Origin of Product |
United States |
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